Garcinone D
Overview
Description
Mechanism of Action
Target of Action
Garcinone D, a natural xanthone from mangosteen, has been found to interact with several targets. It has been shown to increase the protein levels of phosphorylated signal transducer and activator of transcription 3 (p-STAT3), Cyclin D1, and nuclear factor erythroid 2-related factor (Nrf2) in a concentration- and time-dependent manner . These proteins play crucial roles in cell proliferation and antioxidant response, respectively .
Mode of Action
This compound interacts with its targets, leading to an increase in their protein levels. This interaction results in the promotion of C17.2 neural stem cell proliferation . The increase in p-STAT3, Cyclin D1, and Nrf2 protein levels suggests that this compound may enhance cell proliferation and antioxidant response .
Biochemical Pathways
This compound affects key signaling pathways such as PI3K/Akt and MAPK . These pathways are involved in cell proliferation, survival, and apoptosis. By modulating these pathways, this compound can influence cell growth and survival .
Pharmacokinetics
This suggests that it has a greater distribution to tissues and the ability to penetrate adipose tissue, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include promoting cell proliferation and enhancing antioxidant response . It has been observed that this compound potently enhances the proliferation of C17.2 cells, a type of neural stem cell line . Moreover, it has been shown to have an indirect antioxidant effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including Garcinone D, typically involves the use of polyphenols and salicylic acids. One classical method involves heating these compounds with acetic anhydride as a dehydrating agent. Another method uses zinc chloride and phosphoryl chloride to produce xanthones in better yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound is less documented, but it generally follows the principles of organic synthesis involving eco-friendly reagents and optimized reaction conditions to ensure high yield and purity. Methods such as microwave heating and the use of metal catalysts like palladium and copper have been explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: Garcinone D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated xanthones.
Scientific Research Applications
Chemistry: Used as a lead compound for synthesizing new xanthone derivatives with enhanced biological activities.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Exhibits promising anticancer, antioxidant, and neuroprotective effects. .
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Garcinone D is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:
Alpha-Mangostin: Known for its potent antioxidant and anticancer properties.
Gamma-Mangostin: Exhibits strong neuroprotective effects.
Garcinone C: Similar in structure but differs in its substitution pattern, leading to different biological activities.
This compound stands out due to its ability to penetrate the blood-brain barrier and its multifunctional activities against various diseases .
Properties
IUPAC Name |
1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O7/c1-12(2)6-7-13-15(25)10-18-20(21(13)27)22(28)19-14(8-9-24(3,4)29)23(30-5)16(26)11-17(19)31-18/h6,10-11,25-27,29H,7-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYALNCRUIKOKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CCC(C)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420547 | |
Record name | GARCINONE D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Garcinone D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
107390-08-9 | |
Record name | Garcinone D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107390-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GARCINONE D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Garcinone D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 204 °C | |
Record name | Garcinone D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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